N-(2-Cyanoethyl)-N-ethyl-m-toluidine
Overview
Description
N-(2-Cyanoethyl)-N-ethyl-m-toluidine is a compound that likely exhibits interesting properties due to the presence of cyanoethyl and ethyl groups attached to a toluidine backbone. While specific studies on this compound are scarce, insights can be drawn from related chemical research, focusing on the synthesis, properties, and reactions of structurally similar compounds.
Synthesis Analysis
The synthesis of cyanoethyl-containing compounds can be modified for various applications, including adhesive properties. For instance, the use of toluene as a reaction solvent has been found advantageous in the synthesis of 2-cyanoacrylate monomers, yielding higher monomer yields with narrower molecular weight distribution (Tseng, Hyon, & Ikada, 1990). Such methodologies could be adapted for the synthesis of N-(2-Cyanoethyl)-N-ethyl-m-toluidine, emphasizing the importance of solvent choice and molecular weight control.
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(2-Cyanoethyl)-N-ethyl-m-toluidine, such as N,N'-(1,2-phenylene)bis(pyridine-2-carboxamide), reveals significant insights into their spatial configuration. These structures exhibit specific dihedral angles and molecular conformations that could influence the reactivity and properties of N-(2-Cyanoethyl)-N-ethyl-m-toluidine (Lin, Zhang, Xu, Ke, & Guo, 2001).
Chemical Reactions and Properties
Cyanoethyl compounds participate in various chemical reactions, including photoreduction and cycloaddition, due to their unique electronic and structural features. For example, the photoreduction of [60]fullerene by triethylamine in the presence of a cyanoethyl compound results in cycloadduct formation, demonstrating the reactivity of cyanoethyl groups under specific conditions (Lawson, Kitaygorodskiy, Ma, Bunker, & Ya‐Ping Sun, 1995).
Physical Properties Analysis
The physical properties of cyanoacrylate polymers, such as thermal degradation and glass transition temperatures, provide insights into the stability and behavior of cyanoethylated compounds. Poly(ethyl cyanoacrylate), for example, undergoes thermal degradation predominantly through an unzipping depolymerization process, which could be relevant for understanding the stability of N-(2-Cyanoethyl)-N-ethyl-m-toluidine in various conditions (Han, Kim, & Liu, 2008).
Chemical Properties Analysis
The introduction of the cyanoethyl group as a protecting or modifying agent in organic synthesis can significantly affect the yield, selectivity, and properties of the resulting compounds. This is exemplified in the synthesis and characterization of double-cyanoethyl azo compounds, where the electron-withdrawing effect of substituents influences the yield and properties of azo compounds (Zhiyong, Ying, Yunchu, Li, & Wei, 2011). These findings can shed light on the chemical behavior of N-(2-Cyanoethyl)-N-ethyl-m-toluidine.
Scientific Research Applications
Polymer Synthesis and Degradation : Poly(ethyl cyanoacrylate) was synthesized using a compound similar to N-(2-Cyanoethyl)-N-ethyl-m-toluidine. This polymer demonstrated interesting degradation behaviors and insights into its thermal stability and degradability in various conditions, suggesting applications in areas requiring controlled degradation of polymers (Han, Kim, & Liu, 2008).
Organic Synthesis and Characterization : The synthesis of bis-cyanoethyl azo compounds involving a compound structurally similar to N-(2-Cyanoethyl)-N-ethyl-m-toluidine has been explored. These compounds have potential applications in dye and pigment industries due to their high yield and purity (Zhiyong et al., 2011).
Electrochemical Applications : Research on the anodic oxidation of compounds structurally related to N-(2-Cyanoethyl)-N-ethyl-m-toluidine, such as N,N-dimethyl-p-toluidine, suggests potential applications in electrochemistry and conducting polymers. These compounds exhibit specific behaviors during electrochemical processes (Rasche & Heinze, 2008).
Semiconductor and Optoelectronic Applications : Research involving the use of p-toluidine, a compound structurally similar to N-(2-Cyanoethyl)-N-ethyl-m-toluidine, in the synthesis of organic semiconductor thin films indicates potential applications in optoelectronics. The study explores the optical and structural properties of these materials (Al‐Hossainy & Zoromba, 2018).
Catalytic Systems in Organic Reactions : Studies on the oxidation of alkylbenzenes using catalytic systems involving compounds similar to N-(2-Cyanoethyl)-N-ethyl-m-toluidine highlight potential applications in organic synthesis and industrial chemistry. These catalysts facilitate efficient oxidation reactions under mild conditions (Ishii et al., 1996).
Safety And Hazards
For “N-(2-CYANOETHYL)GLYCINE”, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
3-(N-ethyl-3-methylanilino)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-14(9-5-8-13)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCCPMHHNIOSHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051735 | |
Record name | 3-(Ethyl(3-methylphenyl)amino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanoethyl)-N-ethyl-m-toluidine | |
CAS RN |
148-69-6 | |
Record name | 3-[Ethyl(3-methylphenyl)amino]propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Ethyl(3-methylphenyl)amino)propanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 148-69-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93794 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanenitrile, 3-[ethyl(3-methylphenyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(Ethyl(3-methylphenyl)amino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N-ethyl-m-toluidino)propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(ETHYL(3-METHYLPHENYL)AMINO)PROPANENITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8HAT3D9UN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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